(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid synthesis protocol
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid synthesis protocol
An In-Depth Technical Guide for the Synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic Acid
Abstract
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structure incorporates a reactive boronic acid moiety for carbon-carbon bond formation and a substituted piperidine amide, a common pharmacophore that can influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this reagent, designed for researchers and drug development professionals. We detail a robust and scalable pathway starting from commercially available 3,5-dichlorobenzoic acid. The narrative emphasizes the causal reasoning behind strategic choices, in-process controls for a self-validating workflow, and critical safety considerations. The protocol culminates in a highly pure product suitable for downstream applications in drug discovery and development.
Introduction: Strategic Importance in Drug Discovery
Boron-containing compounds, once perceived with caution, have become integral to modern medicinal chemistry.[3] The approval of drugs like the proteasome inhibitor bortezomib (Velcade®) by the FDA in 2003 marked a turning point, demystifying their use and highlighting their therapeutic potential.[3][4][5] Boronic acids, in particular, are exceptionally versatile. They can act as covalent warheads that reversibly bind to enzyme active sites or serve as indispensable intermediates in synthesis.[5][6]
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with halides or triflates, is a cornerstone of modern synthetic chemistry for which its developers were awarded the Nobel Prize in Chemistry in 2010.[7] This reaction's reliability, mild conditions, and broad functional group tolerance make it a preferred method for constructing biaryl and heteroaryl structures prevalent in pharmaceutical agents.[2][8] (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is specifically designed as a custom building block for such transformations, offering a scaffold with pre-installed chemical handles for further diversification. The piperidine ring itself is a frequently occurring motif in clinically used drugs, valued for its ability to confer favorable physicochemical properties.[9][10]
This guide presents a logical and efficient synthesis pathway, providing the user with the necessary detail to confidently reproduce this valuable compound.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests two primary disconnections. The most apparent is the Carbon-Boron bond, leading back to an aryl halide precursor. A secondary disconnection is the amide bond.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to a robust forward synthesis strategy:
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Amide Formation: Begin with a commercially available, symmetrically substituted precursor, 3,5-dichlorobenzoic acid, to construct the piperidine amide. This avoids potential regioselectivity issues in later steps.
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Regioselective Borylation: Convert the resulting 1-(3,5-dichlorophenyl)piperidine-1-carboxamide into the target boronic acid. A key challenge is achieving selective reaction at one of the two identical C-Cl bonds. A lithium-halogen exchange is the method of choice due to its high reactivity and ability to be performed at cryogenic temperatures, which allows for kinetic control and selective mono-functionalization.
This strategy is superior to alternatives, such as borylating first and then forming the amide, as the boronic acid moiety can interfere with standard amidation reaction conditions.
Recommended Synthesis Protocol
This protocol is divided into three main stages, starting from 3,5-dichlorobenzoic acid.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 51-36-5 | Skin/Eye Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Carcinogen |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Flammable, Toxic |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Pyrophoric, Corrosive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Peroxide Former |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Flammable, Irritant |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichlorobenzoic acid (1.0 eq).
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Add dichloromethane (DCM, approx. 5 mL per gram of acid) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
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Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
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Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.
Causality Check: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which are primed for nucleophilic attack by an amine in the subsequent step. DMF acts as a catalyst for this transformation.
Step 2: Synthesis of 1-(3,5-dichlorophenyl)piperidine-1-carboxamide
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Dissolve the crude 3,5-dichlorobenzoyl chloride from Step 1 in anhydrous DCM (approx. 10 mL per gram of starting acid).
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (TEA, 1.2 eq) in DCM.
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Add the piperidine/TEA solution dropwise to the cold acyl chloride solution over 20-30 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide as a white solid.
Causality Check: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the amidation, driving the reaction to completion. The aqueous workup removes unreacted starting materials and salts.
Step 3: Synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid
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Setup: Under an inert atmosphere (Argon or Nitrogen), add the purified 1-(3,5-dichlorophenyl)piperidine-1-carboxamide (1.0 eq) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
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Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of amide) and stir until fully dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep red/brown solution at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. The color of the solution should fade significantly.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.
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Hydrolysis: Quench the reaction by slowly adding 2M HCl solution. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by trituration with a mixture of ether/hexanes or by recrystallization to afford the final product as a white or off-white solid.
Causality Check: The use of cryogenic temperatures (-78 °C) is critical for the lithium-halogen exchange. It prevents side reactions and allows for kinetic control, favoring the formation of the mono-lithiated species. Triisopropyl borate is an electrophile that traps the highly reactive aryllithium intermediate to form a boronate ester, which is then hydrolyzed to the desired boronic acid under acidic conditions.
Caption: Simplified mechanism of the borylation step.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation.
| Analysis | Purpose | Expected Result |
| TLC | Monitor reaction progress | Disappearance of starting material and appearance of a new, more polar spot. |
| LC-MS | Confirm mass of intermediates and final product | For C₁₂H₁₅BClNO₃, expected [M+H]⁺ ≈ 268.1 m/z. |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons will show a distinct splitting pattern in the 7-8 ppm region. Piperidine protons will appear in the 1.5-3.7 ppm range. A broad singlet for the B(OH)₂ protons may be visible. |
| HPLC | Determine purity of the final product | Purity should be ≥95%, preferably >98% for use in sensitive downstream applications. |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques. Any residual n-BuLi should be quenched carefully with a proton source like isopropanol at low temperatures before aqueous workup.
-
Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves to prevent severe burns.
Conclusion
This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid. By starting from 3,5-dichlorobenzoic acid and proceeding through a controlled amidation and a regioselective lithium-halogen exchange/borylation sequence, researchers can confidently produce this high-value building block. The emphasis on causality, in-process controls, and safety ensures that the protocol is not just a series of steps, but a complete technical solution for drug discovery professionals.
References
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